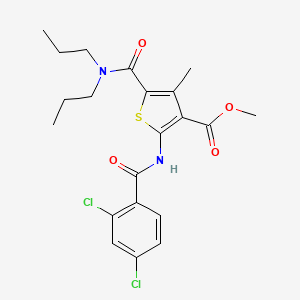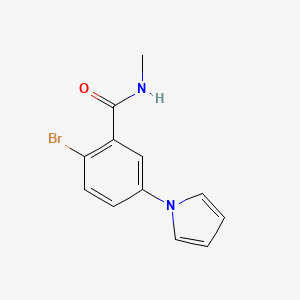
Methyl 2-(2,4-dichlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,4-dichlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,4-dichlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate involves multiple steps, starting with the preparation of the thiophene ring, followed by the introduction of the amido and carbamoyl groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4-dichlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used
Scientific Research Applications
Methyl 2-(2,4-dichlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2,4-dichlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: A related compound with similar structural features but different functional groups.
2,4-Dichlorobenzamide: Shares the dichlorobenzamido group but lacks the thiophene and carbamoyl groups.
2,4-Dichlorobenzaldehyde: Contains the dichlorobenzene ring but with an aldehyde group instead of the amido and carbamoyl groups.
Uniqueness
Methyl 2-(2,4-dichlorobenzamido)-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate is unique due to its combination of functional groups and the specific arrangement of atoms within its structure
Properties
Molecular Formula |
C21H24Cl2N2O4S |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
methyl 2-[(2,4-dichlorobenzoyl)amino]-5-(dipropylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H24Cl2N2O4S/c1-5-9-25(10-6-2)20(27)17-12(3)16(21(28)29-4)19(30-17)24-18(26)14-8-7-13(22)11-15(14)23/h7-8,11H,5-6,9-10H2,1-4H3,(H,24,26) |
InChI Key |
REEPQBFCOGMUET-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12070998.png)
![2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride](/img/structure/B12071003.png)





![(11r,12r)-11,12-Dihydroindeno[1,2,3-cd]pyrene-11,12-diol](/img/structure/B12071043.png)





